molecular formula C31H58Cl2N8O B1583474 N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine CAS No. 82451-48-7

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine

Cat. No.: B1583474
CAS No.: 82451-48-7
M. Wt: 629.7 g/mol
InChI Key: JSOQEHPVNDFMMV-UHFFFAOYSA-N
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Description

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine is a complex polymeric compound. This compound is known for its unique structural properties and its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a hexanediamine backbone with tetramethylpiperidinyl and morpholinyl groups, making it a versatile material for different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine involves several steps:

    Starting Materials: The primary starting materials include 1,6-hexanediamine, 2,2,6,6-tetramethyl-4-piperidinol, and 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired polymerization. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors and precise control of reaction parameters. The process includes:

    Polymerization: The polymerization reaction is initiated by mixing the starting materials in the presence of a catalyst. The reaction is maintained at a specific temperature and pressure to achieve the desired polymer length and properties.

    Purification: The resulting polymer is purified using techniques such as precipitation, filtration, and drying to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.

    Substitution: Substitution reactions involve replacing one functional group with another, allowing for the customization of the polymer’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can produce polymers with different functional groups.

Scientific Research Applications

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing other complex polymers and materials.

    Biology: It is employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: The polymer is investigated for its potential use in creating antimicrobial coatings and wound dressings.

    Industry: It is used in the production of high-performance materials, such as coatings, adhesives, and sealants.

Comparison with Similar Compounds

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine can be compared with other similar compounds:

  • Similar Compounds

    • 1,6-Hexanediamine-based polymers with different substituents.
    • Polymers containing piperidinyl and morpholinyl groups.
    • Triazine-based polymers with varying functional groups.
  • Uniqueness: : The unique combination of hexanediamine, tetramethylpiperidinyl, and morpholinyl groups in this polymer provides distinct properties, such as enhanced stability, biocompatibility, and versatility in applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N4.C7H8Cl2N4O/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20;8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h19-20,25-28H,9-18H2,1-8H3;1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOQEHPVNDFMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.C1COCCN1C2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H58Cl2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82451-48-7
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82451-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90941433
Record name N~1~,N~6~-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine--2,4-dichloro-6-(morpholin-4-yl)-1,3,5-triazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82451-48-7, 196696-80-7
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082451487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N~1~,N~6~-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine--2,4-dichloro-6-(morpholin-4-yl)-1,3,5-triazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine
Reactant of Route 3
Reactant of Route 3
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine
Reactant of Route 4
Reactant of Route 4
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine
Reactant of Route 5
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine
Reactant of Route 6
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine

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